Zero Hydrogen Bond Donors: Eliminated HBD Capacity vs. N,N'-(1,4-Phenylene)bis(acetamide)
The target compound contains fully N-methylated amide groups, yielding a hydrogen bond donor count of zero (HBD = 0), confirmed by its InChI structure showing no exchangeable NH protons . In contrast, the unsubstituted analog N,N'-(1,4-phenylene)bis(acetamide) (CAS 140-50-1) possesses two amide NH groups, yielding HBD = 2 . This represents a complete elimination of hydrogen bond donor capacity (ΔHBD = 2), a structural distinction with direct consequences for molecular recognition, aggregation, and solubility.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD = 0 (no exchangeable NH protons; both amide nitrogens N-methylated). Source: structural analysis from InChI . |
| Comparator Or Baseline | N,N'-(1,4-phenylene)bis(acetamide) (CAS 140-50-1): HBD = 2 . |
| Quantified Difference | ΔHBD = 2 (complete elimination vs. two donors) |
| Conditions | Structural inference based on IUPAC-standard InChI and molecular formula; no experimental hydrogen-bond measurement required for HBD atom count. |
Why This Matters
Eliminating HBD reduces off-target binding to proteins and phospholipid headgroups, potentially improving selectivity in biological screens, but removes capacity for aqueous hydrogen-bond solvation, directly informing solvent selection and assay design.
